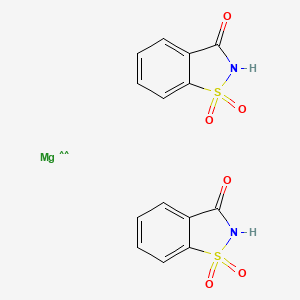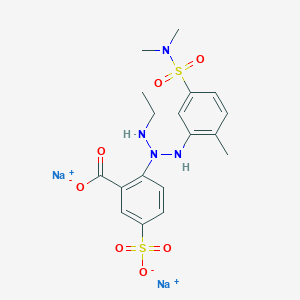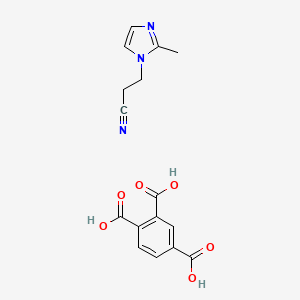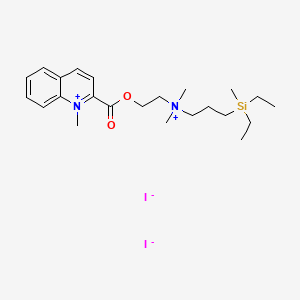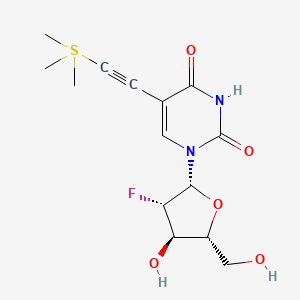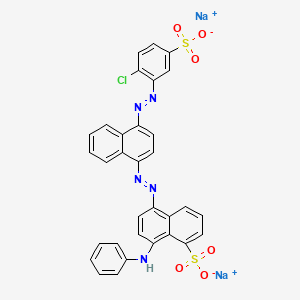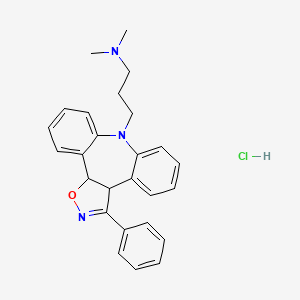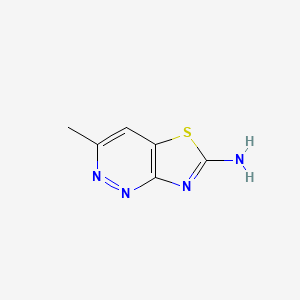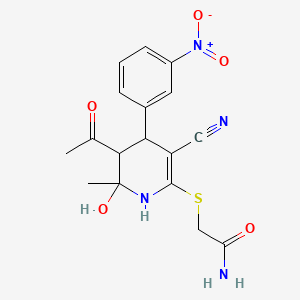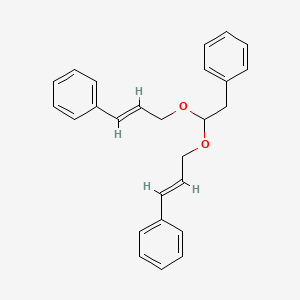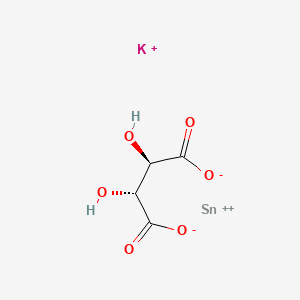
Tin potassium tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin potassium tartrate is a chemical compound that combines tin, potassium, and tartrate ions. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is often used as a catalyst and in electroplating processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Tin potassium tartrate can be synthesized through the reaction of potassium tartrate with tin salts. One common method involves dissolving potassium tartrate in water and then adding a tin salt, such as tin(II) chloride, under controlled conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound involves larger-scale reactions with precise control over temperature, pH, and concentration of reactants. The process may include steps such as filtration, purification, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions: Tin potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can also be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another ion or molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound.
Substitution Reactions: These reactions often require specific catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin, while reduction could produce lower oxidation states.
科学的研究の応用
Tin potassium tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in electroplating processes to deposit tin coatings on various substrates, enhancing their corrosion resistance and electrical conductivity.
作用機序
The mechanism by which tin potassium tartrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic processes, the compound facilitates the reaction by lowering the activation energy and providing an alternative reaction pathway. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.
類似化合物との比較
Potassium Tartrate: A related compound used in food and pharmaceutical industries.
Tin(II) Chloride: Another tin compound with applications in electroplating and as a reducing agent.
Potassium Sodium Tartrate: Known for its use in Fehling’s solution and as a catalyst in organic synthesis.
Uniqueness: Tin potassium tartrate is unique due to its combination of tin and tartrate ions, which imparts specific chemical properties that are not found in other similar compounds. Its ability to act as a catalyst and its applications in electroplating make it distinct from other tin or tartrate compounds.
特性
CAS番号 |
73926-79-1 |
|---|---|
分子式 |
C4H4KO6Sn+ |
分子量 |
305.88 g/mol |
IUPAC名 |
potassium;(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.K.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+1;+2/p-2/t1-,2-;;/m1../s1 |
InChIキー |
CJVUOQNAMHTLKR-OLXYHTOASA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


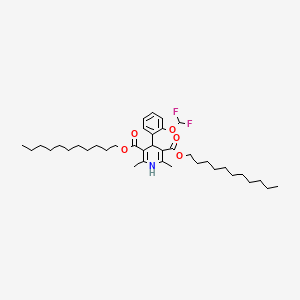

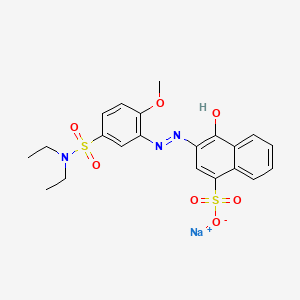
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
